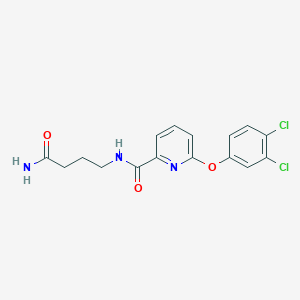
1-(6-Methylpyridin-2-yl)-3-(3-pyrrolidin-1-ylpropyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(6-Methylpyridin-2-yl)-3-(3-pyrrolidin-1-ylpropyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their ability to interact with various biological targets.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Methylpyridin-2-yl)-3-(3-pyrrolidin-1-ylpropyl)urea typically involves the following steps:
Formation of the Pyridine Derivative: The starting material, 6-methylpyridine, is subjected to a series of reactions to introduce the desired functional groups.
Formation of the Pyrrolidine Derivative: The pyrrolidine ring is synthesized separately, often starting from pyrrolidine itself or its derivatives.
Coupling Reaction: The pyridine and pyrrolidine derivatives are coupled using a urea-forming reagent, such as phosgene or carbonyldiimidazole, under controlled conditions to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques.
化学反应分析
Types of Reactions
1-(6-Methylpyridin-2-yl)-3-(3-pyrrolidin-1-ylpropyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
科学研究应用
1-(6-Methylpyridin-2-yl)-3-(3-pyrrolidin-1-ylpropyl)urea has several scientific research applications, including:
Medicinal Chemistry: As a potential therapeutic agent for various diseases.
Biological Studies: To study its interactions with biological targets such as enzymes and receptors.
Industrial Applications: As a precursor for the synthesis of other complex organic compounds.
作用机制
The mechanism of action of 1-(6-Methylpyridin-2-yl)-3-(3-pyrrolidin-1-ylpropyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a biological response. The exact pathways and targets depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
1-(6-Methylpyridin-2-yl)-3-(3-piperidin-1-ylpropyl)urea: Similar structure with a piperidine ring instead of a pyrrolidine ring.
1-(6-Methylpyridin-2-yl)-3-(3-morpholin-1-ylpropyl)urea: Similar structure with a morpholine ring instead of a pyrrolidine ring.
Uniqueness
1-(6-Methylpyridin-2-yl)-3-(3-pyrrolidin-1-ylpropyl)urea is unique due to its specific combination of functional groups and ring structures, which may confer distinct biological activities and chemical properties compared to its analogs.
属性
IUPAC Name |
1-(6-methylpyridin-2-yl)-3-(3-pyrrolidin-1-ylpropyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O/c1-12-6-4-7-13(16-12)17-14(19)15-8-5-11-18-9-2-3-10-18/h4,6-7H,2-3,5,8-11H2,1H3,(H2,15,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYUFWNTUHYZCPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)NCCCN2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[5-(5-chloro-2-methoxyphenyl)-1H-pyrazol-3-yl]-5-methoxypentanamide](/img/structure/B6749473.png)
![[3-(dimethylamino)phenyl]methyl 2-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carboxylate](/img/structure/B6749474.png)
![N-[(1-methylcyclopropyl)methyl]-2-(3-oxo-4H-1,4-benzoxazin-2-yl)acetamide](/img/structure/B6749481.png)
![2-[2-Methoxy-4-[2-(1-propan-2-ylbenzimidazol-2-yl)pyrrolidine-1-carbonyl]phenoxy]acetamide](/img/structure/B6749487.png)
![1-benzyl-N-(2-propan-2-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-8-yl)cyclopropane-1-carboxamide](/img/structure/B6749501.png)
![(2S)-2-[[2-(methoxymethyl)-6-methylpyrimidin-4-yl]amino]-3-methyl-1-pyrrolidin-1-ylbutan-1-one](/img/structure/B6749505.png)
![N-[1-(6-chloro-1H-benzimidazol-2-yl)ethyl]-2-propan-2-ylpyrazole-3-carboxamide](/img/structure/B6749511.png)
![1,2-dimethyl-N-[(4-phenyl-1,2,4-triazol-3-yl)methyl]piperidin-4-amine](/img/structure/B6749518.png)

![N-ethyl-N-[4-[[4-(1-methylpyrrolidine-2-carbonyl)piperazin-1-yl]methyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B6749523.png)


![1-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-3-(6-methylpyridin-2-yl)urea](/img/structure/B6749551.png)
![1-[(1-Benzylpyrrolidin-3-yl)methyl]-3-[4-(methoxymethyl)phenyl]urea](/img/structure/B6749577.png)
